4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline
Overview
Description
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.04292 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest falls within the domain of heterocyclic chemistry, often synthesized for applications in medicinal chemistry and materials science. Notably, the compound is related to the synthesis of heterocyclic aminoimidazoazarenes, highlighting the complexity and diversity of its chemical class. These compounds have been studied for their mutagenic properties and potential applications in food chemistry, showcasing the intricate relationship between structure and biological activity (Milić, Djilas, & Čanadanović-Brunet, 1993). Additionally, the synthesis of related heterocyclic compounds like pyrazolo[3,4-c]quinolines has been explored for their potential in creating new chemical bonds through dehydrogenative heteroannulation, demonstrating the compound's relevance to synthetic organic chemistry (Deng et al., 2016).
Anticancer Activity
Compounds structurally related to 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline, such as iridium(III) complexes with pyrazole-appended quinoline-based ligands, have been investigated for their anticancer activity. These complexes exhibit significant cytotoxicity against human cervical cancer cell lines, suggesting potential applications in cancer therapy (Paitandi et al., 2017). The research into these compounds underscores the importance of structural modifications in developing new therapeutics.
Antimicrobial Activity
Novel quinoline derivatives, including those with pyrazole and pyridine moieties, have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the ongoing search for new antimicrobial agents capable of addressing drug-resistant pathogens. The synthesized derivatives have shown promising results against a range of bacterial and fungal strains, highlighting the compound's potential in antimicrobial drug development (Amer, El-Eraky, & Mahgoub, 2018).
Fluorescence and Photophysical Properties
Research on pyrazolo[3,4-b]quinoline derivatives has revealed their potential as organic fluorescent materials for light-emitting device applications. The fluorescence properties of these compounds can be modulated through protonation, leading to reversible quenching effects. This characteristic is particularly relevant for the development of optical and photonic materials with tunable properties (Mu et al., 2010).
Properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-12-19(21)13(2)25(24-12)20(26)16-11-18(14-7-9-22-10-8-14)23-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKQQBTMSWESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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